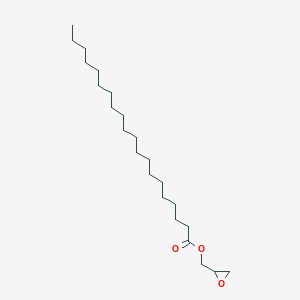

oxiran-2-ylmethyl icosanoate

Description

Oxiran-2-ylmethyl icosanoate is an epoxide-containing ester compound. Its structure consists of an oxirane (epoxide) ring attached to a methyl group, which is esterified with icosanoic acid (a saturated 20-carbon fatty acid). The epoxy group confers reactivity, making it valuable in synthetic chemistry and pharmaceutical applications.

Properties

Molecular Formula |

C23H44O3 |

|---|---|

Molecular Weight |

368.6 g/mol |

IUPAC Name |

oxiran-2-ylmethyl icosanoate |

InChI |

InChI=1S/C23H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h22H,2-21H2,1H3 |

InChI Key |

YMEAFUBUATZLCA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC1CO1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2-(Oxiran-2-yl)ethanol (Epoxy Alcohol)

A foundational intermediate for oxiran-2-ylmethyl esters is 2-(oxiran-2-yl)ethanol, which can be synthesized via multi-step processes involving malic acid derivatives:

- Stepwise process : Esterification of malic acid to form dimethyl malate, followed by nucleophilic substitution with halogens (chlorine or bromine) to form halogenated diols.

- Reduction and solvolysis : The halogenated diols undergo solvolysis in basic media to yield 2-(oxiran-2-yl)ethanol with high optical purity and yield (70–75%).

- Typical conditions : Reactions are carried out in dichloromethane with triphenylphosphine and bromine, followed by reflux and chromatographic purification.

This method, although involving multiple stages, provides a reliable route to the epoxy alcohol intermediate essential for subsequent esterification.

Esterification of Icosanoic Acid with Oxiran-2-ylmethyl Alcohol

Direct Esterification Approach

- Reagents : Icosanoic acid (C20 saturated fatty acid) and 2-(oxiran-2-yl)methanol.

- Catalysts : Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or enzymatic catalysts can be used to promote ester bond formation.

- Conditions : Typically, the reaction is conducted under reflux with removal of water to drive the equilibrium toward ester formation.

- Purification : The product is purified by extraction and chromatographic techniques to isolate oxiran-2-ylmethyl icosanoate.

Alternative Synthetic Routes

- Use of halomethyl oxirane derivatives : Alkylation of icosanoate salts with halomethyl oxiranes (e.g., 2-(chloromethyl)oxirane) in the presence of bases such as potassium carbonate in anhydrous solvents yields the ester.

- Advantages : This method offers milder conditions and potentially higher selectivity, avoiding direct acid-catalyzed esterification.

Reaction Scheme and Conditions Summary

| Step | Reactants/Intermediates | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Malic acid → Dimethyl malate | Esterification, reflux | High | Precursor for epoxy alcohol |

| 2 | Dimethyl malate + Br2 + PPh3 | Dichloromethane, 0°C, stirring | 85 | Formation of dimethylbromosuccinate |

| 3 | Reduction and solvolysis | Basic medium, THF or DMSO/H2O | 70-75 | Formation of 2-(oxiran-2-yl)ethanol |

| 4 | 2-(Oxiran-2-yl)ethanol + Icosanoic acid | Acid catalysis, reflux, water removal | Variable | Direct esterification to target ester |

| 5 | Icosanoate salt + 2-(chloromethyl)oxirane | Anhydrous K2CO3, solvent reflux | Moderate | Alternative alkylation method |

Analytical Data and Characterization

- NMR Spectroscopy : Proton NMR confirms the presence of oxirane protons (~2.5–3.5 ppm) and long alkyl chain signals (0.8–1.5 ppm) consistent with icosanoate ester.

- Optical Activity : The epoxy alcohol intermediates show specific optical rotations ([α]D values), indicating enantiomeric purity when chiral malic acid derivatives are used.

- Chromatography : Silica gel chromatography is employed to purify intermediates and final products, typically eluting with hexane/diethyl ether mixtures.

Research Perspectives and Variations

- The method described in patent RU2384577C2 emphasizes a multi-step approach yielding high-purity epoxy alcohols, which are crucial for downstream ester synthesis.

- Alternative methods involve nucleophilic substitution of halogenated oxiranes with icosanoate salts, offering milder reaction conditions and potentially higher selectivity.

- Enzymatic esterification methods, though less reported for this specific compound, could provide greener alternatives with high stereoselectivity.

- The stability of the oxirane ring during esterification is a critical consideration; mild conditions are preferred to avoid ring opening.

Chemical Reactions Analysis

Types of Reactions

Oxiran-2-ylmethyl icosanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The oxirane ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted products.

Epoxide Ring-Opening: The oxirane ring can be opened under acidic or basic conditions, resulting in the formation of diols or other functionalized compounds.

Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.

Epoxide Ring-Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.

Major Products Formed

Nucleophilic Substitution: Substituted oxiranes with various functional groups.

Epoxide Ring-Opening: Diols or other functionalized compounds.

Hydrolysis: Alcohols and carboxylic acids.

Scientific Research Applications

Oxiran-2-ylmethyl icosanoate has found various applications in scientific research, including:

Organic Synthesis: It serves as a versatile building block for the synthesis of various organic compounds, including chiral molecules and biologically active compounds.

Polymer Chemistry: It is used in the synthesis of polymers and copolymers with unique properties, such as high thermal stability and mechanical strength.

Materials Science: It is employed in the development of advanced materials, including coatings, adhesives, and composites.

Biomedical Research: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive molecules.

Mechanism of Action

The mechanism of action of oxiran-2-ylmethyl icosanoate involves the reactivity of the oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The ester linkage in the molecule can also undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid. These reactions are facilitated by the presence of specific reagents and conditions, allowing for the formation of various functionalized products.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares oxiran-2-ylmethyl icosanoate with key analogues:

Key Observations :

- Chain Length Effects: Longer fatty acid chains (e.g., icosanoate vs.

- Epoxy Reactivity : All compounds share the reactive oxirane ring, enabling nucleophilic ring-opening reactions critical in drug synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for oxiran-2-ylmethyl icosanoate, and how can purity be validated?

- Methodology : Use epoxide ring-opening reactions with icosanoic acid under controlled conditions (e.g., catalytic acid/base). Purify via column chromatography or fractional distillation. Validate purity using gas chromatography (GC) with flame ionization detection (FID) and compare retention times to standards. Confirm structure via -NMR (e.g., epoxy proton signals at δ 3.1–4.3 ppm) and FTIR (C-O ester stretch ~1730 cm) .

Q. Which analytical techniques are critical for characterizing this compound’s physicochemical properties?

- Methodology :

- Thermal stability : Thermogravimetric analysis (TGA) under nitrogen atmosphere (decomposition onset ~200–250°C).

- Solubility : Test in polar (e.g., acetone) vs. nonpolar solvents (e.g., hexane) using gravimetric methods.

- Viscosity : Measure via rotational viscometry at 25°C.

- Report deviations in melting points or solubility due to branched isomer mixtures .

Q. How does this compound interact with polymer matrices in epoxy formulations?

- Methodology : Prepare epoxy resin blends and assess crosslinking efficiency via differential scanning calorimetry (DSC) to monitor exothermic curing peaks. Compare mechanical properties (tensile strength, hardness) with ASTM standards. Note discrepancies in curing times due to steric effects from the icosanoyl chain .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s corrosion inhibition efficiency on carbon steel in acidic media?

- Methodology :

- Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization to assess inhibition efficiency (%) at varying concentrations.

- Use atomic force microscopy (AFM) or scanning electron microscopy (SEM) to analyze surface adsorption.

- Correlate molecular structure (epoxy group reactivity, alkyl chain hydrophobicity) with adsorption isotherms (e.g., Langmuir vs. Freundlich). Address contradictions in efficiency under high-temperature vs. ambient conditions .

Q. How can contradictory data on the compound’s hydrolytic stability be resolved?

- Methodology : Conduct accelerated aging studies in controlled humidity chambers. Monitor epoxy ring degradation via -NMR tracking of epoxy carbon signals. Compare hydrolysis rates in aqueous vs. non-aqueous media. Use kinetic modeling (e.g., Arrhenius plots) to predict long-term stability, noting deviations due to isomer ratios .

Q. What novel applications emerge from modifying this compound’s structure for biodegradable polymers?

- Methodology :

- Synthesize derivatives via transesterification with bio-based diols (e.g., glycerol).

- Assess biodegradability via enzymatic hydrolysis (e.g., lipase activity) and soil burial tests.

- Compare thermal/mechanical properties to petrochemical analogs. Highlight challenges in balancing hydrophobicity and degradation rates .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to resolve overlapping spectroscopic peaks from isomer mixtures .

- Reproducibility : Document batch-specific variations in branched isomer ratios (e.g., via GC-MS) and their impact on experimental outcomes .

- Ethical Compliance : Adhere to chemical safety protocols (e.g., PPE for epoxide handling) and disclose reagent sources/purities .

Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.